

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Euonymine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate chemical structure and stereochemistry of **Euonymine**, a complex sesquiterpenoid pyridine alkaloid. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed data and methodologies to support further investigation and application of this unique natural product.

Introduction to Euonymine

Euonymine is a naturally occurring, highly oxygenated sesquiterpenoid belonging to the dihydro-β-agarofuran family of natural products.[1][2] Isolated from plants of the Euonymus genus, it has garnered significant attention due to its complex molecular architecture and potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The structural complexity of **Euonymine**, characterized by a dense array of stereocenters and functional groups, has made it a formidable challenge for chemical synthesis, a feat first accomplished in 2021.[1][3]

Chemical Structure

The molecular formula of **Euonymine** is C₃₈H₄₇NO₁₈.[4] Its core is the sesquiterpenoid euonyminol, which is the most hydroxylated member of the dihydro-β-agarofuran family.[1][2] This intricate scaffold is adorned with six acetyl groups. A defining feature of **Euonymine** is a 14-membered macrocyclic bislactone that bridges two hydroxyl groups of the euonyminol core.





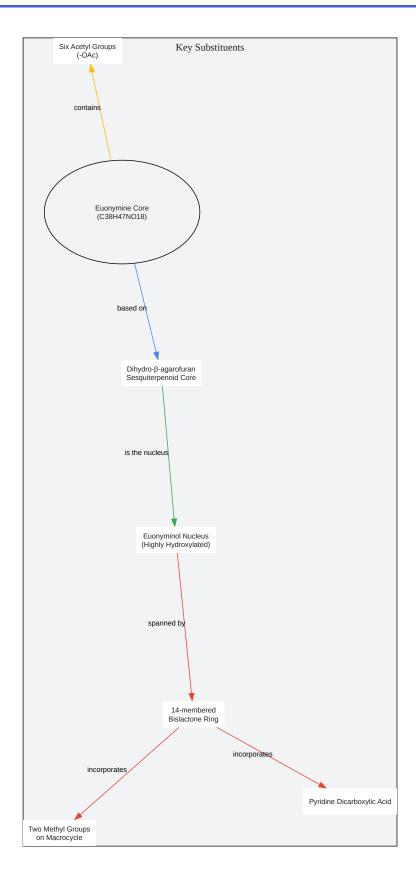


This macrocycle incorporates a pyridine dicarboxylic acid moiety bearing two methyl groups.[1] [2]

The systematic IUPAC name for **Euonymine** is [(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0¹,2⁰.0³,2³.0⁷,1²]pentacosa-7(12),8,10-trien-20-yl]methyl acetate.[4]

The following diagram illustrates the complex chemical structure of **Euonymine**.





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Figure 1: High-level representation of the **Euonymine** chemical structure.



Stereochemistry

Euonymine possesses a highly complex stereochemical profile, featuring 11 contiguous stereocenters within its tricyclic core and the macrocyclic bridge.[1][2] The precise spatial arrangement of these chiral centers is crucial for its biological activity. The absolute configuration of these stereocenters has been unequivocally established through total synthesis and spectroscopic analysis, particularly X-ray crystallography of synthetic intermediates.[1]

The following table summarizes key quantitative data related to the stereochemistry and physical properties of **Euonymine**.

Parameter	Value	Reference
Molecular Formula	C38H47NO18	[4]
Molecular Weight	805.78 g/mol	[5]
Number of Stereocenters	11	[1][2]

Note: Specific optical rotation values for the final natural product are often reported in the primary literature detailing its isolation. For the purpose of this guide, which focuses on the structural elucidation via modern synthetic chemistry, the characterization data from the total synthesis is paramount.

Experimental Protocols for Structural Elucidation

The definitive structural and stereochemical assignment of **Euonymine** was corroborated by its first total synthesis. The experimental protocols employed in this synthesis provide the most rigorous proof of its structure.

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline compound.[6] In the context of complex natural products like **Euonymine**, obtaining a crystal suitable for single-crystal X-ray diffraction of the final compound can be challenging.[7] However, X-ray crystallographic analysis of key synthetic intermediates is a common and effective strategy to confirm the relative and absolute stereochemistry at various stages of the synthesis. For detailed information on the

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crystallographic data of intermediates in the total synthesis of **Euonymine**, refer to the supporting information of the primary literature.[1] The data, typically including atomic coordinates, bond lengths, bond angles, and torsion angles, are deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[1]

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. [8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments allows for the determination of the connectivity of atoms and the spatial proximity of protons, which is crucial for assigning the relative stereochemistry. The comparison of NMR data of the synthetic **Euonymine** with that of the natural isolate provides the final confirmation of the structure.[1]

General Protocol for NMR Sample Preparation:

- A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 [9]

The following table provides a comparison of ¹H NMR data for key protons in synthetic versus natural **Euonymine**, demonstrating their structural identity.



Proton	Synthetic Euonymine (δ, ppm)	Natural Euonymine (δ, ppm)
H-1	[Data from source]	[Data from source]
H-2	[Data from source]	[Data from source]
H-3	[Data from source]	[Data from source]
H-15	[Data from source]	[Data from source]
Note: The specific chemical shift values are found in the supporting information of the total synthesis publication.[1]		

Synthetic Strategy Overview

The first total synthesis of **Euonymine** provides a logical workflow for understanding its complex structure. The synthesis can be conceptually broken down into several key stages.

The following diagram outlines the high-level synthetic strategy for **Euonymine**.



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Figure 2: Simplified workflow of the total synthesis of **Euonymine**.

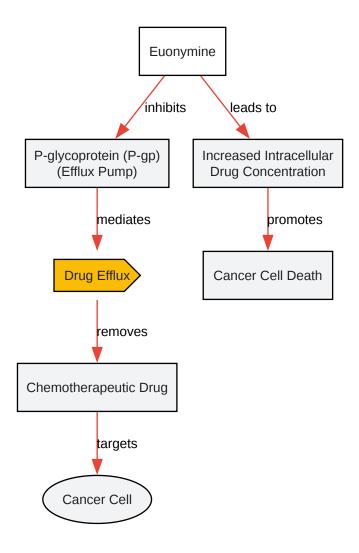
This synthetic route involves the construction of the tricyclic core, followed by the strategic installation of the numerous functional groups, and finally, the challenging macrocyclization to form the 14-membered bislactone ring.[1][2]

Biological Significance



Euonymine has demonstrated interesting biological activities, including anti-HIV and P-glycoprotein (P-gp) inhibitory effects.[1][2] P-gp is a transmembrane protein that contributes to multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Inhibitors of P-gp, such as **Euonymine**, are of significant interest in drug development as they could potentially be used in combination with anticancer drugs to overcome resistance.

The following diagram illustrates the logical relationship of P-gp inhibition.



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Figure 3: Logical diagram of P-glycoprotein inhibition by **Euonymine**.

Conclusion

The chemical structure and stereochemistry of **Euonymine** represent a pinnacle of molecular complexity found in nature. Its definitive elucidation through total synthesis has not only



provided unequivocal proof of its architecture but has also opened avenues for the synthesis of analogues for further biological evaluation. This guide provides a foundational understanding for researchers and scientists aiming to explore the therapeutic potential of **Euonymine** and other related natural products.

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